1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine is a complex organic compound that features aziridine rings, a benzylidenehydrazine moiety, and a phosphoryl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the cyclization of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of aziridines, including derivatives like this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures (Nippon Shokubai process) or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination (Wenker synthesis) .
Analyse Chemischer Reaktionen
Types of Reactions
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: The benzylidenehydrazine moiety can be reduced to form hydrazine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Hydrazine derivatives.
Substitution: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in biomaterials.
Medicine: Explored for its antitumor activity and potential use in chemotherapy.
Industry: Utilized in the production of coatings and adhesives due to its reactivity and ability to form strong bonds
Wirkmechanismus
The mechanism of action of 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. The strain in the aziridine rings makes them highly reactive, allowing them to form covalent bonds with nucleophiles such as DNA and proteins. This reactivity underlies its potential antitumor activity, as it can lead to the crosslinking of DNA strands, thereby inhibiting DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound, consisting of a three-membered nitrogen-containing ring.
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its antitumor activity.
Porfiromycin: Another aziridine-containing compound with similar biological activity.
Uniqueness
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine is unique due to the presence of both aziridine rings and a benzylidenehydrazine moiety, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H15N4OP |
---|---|
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine |
InChI |
InChI=1S/C11H15N4OP/c16-17(14-6-7-14,15-8-9-15)13-12-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,16)/b12-10+ |
InChI-Schlüssel |
OANCGPUCWABWNL-ZRDIBKRKSA-N |
Isomerische SMILES |
C1CN1P(=O)(N/N=C/C2=CC=CC=C2)N3CC3 |
Kanonische SMILES |
C1CN1P(=O)(NN=CC2=CC=CC=C2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.